molecular formula C12H18N2O B1385210 3-(Benzylamino)-N-ethylpropanamide CAS No. 1040689-83-5

3-(Benzylamino)-N-ethylpropanamide

Cat. No. B1385210
M. Wt: 206.28 g/mol
InChI Key: NGXQOMZOLZOBLM-UHFFFAOYSA-N
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Description

“3-(Benzylamino)-N-ethylpropanamide” is a compound that contains a benzylamino group and an ethylpropanamide group. The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group. The ethylpropanamide group consists of a three-carbon chain (propane) with an amide functional group at one end and an ethyl group at the other end .


Synthesis Analysis

While specific synthesis methods for “3-(Benzylamino)-N-ethylpropanamide” are not available, it’s likely that this compound could be synthesized through amide bond formation. This typically involves the reaction of a carboxylic acid (or its derivative) with an amine .


Molecular Structure Analysis

The molecular structure of “3-(Benzylamino)-N-ethylpropanamide” would likely show the benzylamino group and the ethylpropanamide group connected through a carbon atom. The benzylamino group would contribute to the aromaticity of the molecule, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of amides and amines. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. The benzylamino group could also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzylamino)-N-ethylpropanamide” would depend on its molecular structure. The presence of an amide group could result in the formation of intermolecular hydrogen bonds, influencing properties like solubility and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Benzyl Derivatives : Substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction. This process, involving 3-(Benzylamino)-N-ethylpropanamide, can result in compounds like 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines (Nnamonu, Agwada, & Nwadinigwe, 2013).

  • Crystal and Molecular Structures : The compound's structure has been studied through crystal and molecular structures analysis, including derivatives like 2-methoxy-3-[1-(benzylamino)-ethylidene]-2,3-dihydro-2,4-dioxo-2λ5-benzo[e][1,2]oxaphosphinane. Such studies provide insights into inter- and intramolecular H-bonds (Małecka, Grabowski, & Budzisz, 2004).

Biological Activity

  • Antitumor Activity : 3-(Benzylamino)-N-ethylpropanamide derivatives, such as 3-benzylamino-β-carboline derivatives, have shown potential in antitumor activity. They exhibit properties like inducing apoptosis and cell cycle arrest in specific phases (Ikeda et al., 2012).

  • Antimycobacterial and Antibacterial Evaluation : Some derivatives of 3-(Benzylamino)-N-ethylpropanamide have been evaluated for their antimycobacterial and antibacterial properties. This includes studies against various strains such as Mycobacterium tuberculosis and Staphylococcus aureus (Semelková et al., 2017).

Pharmacological Properties

  • Inhibition of Proteolytic Enzymes : Derivatives of benzylamine, which includes 3-(Benzylamino)-N-ethylpropanamide, have been studied for their role as competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. These studies help understand the relationship between chemical structure and activity against these enzymes (Markwardt, Landmann, & Walsmann, 1968).

Synthesis of Other Compounds

  • Synthesis of Isoindolin-1-ones : Research includes the use of benzamides, including 3-(Benzylamino)-N-ethylpropanamide, in the rhodium-catalyzed oxidative acylation with aryl aldehydes. This leads to the synthesis of compounds like 3-hydroxyisoindolin-1-ones, significant in chemical synthesis (Sharma, Park, Park, & Kim, 2012).

Safety And Hazards

The safety and hazards associated with “3-(Benzylamino)-N-ethylpropanamide” would depend on its specific physical and chemical properties. Generally, compounds containing amide and amino groups should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(benzylamino)-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQOMZOLZOBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-N-ethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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